Rac-(1r,3r)-3-(4-methylphenyl)cyclobutan-1-aminehydrochloride,trans
Description
This compound is a racemic mixture of a trans-configured cyclobutane ring substituted with a 4-methylphenyl group at the 3-position and an amine group at the 1-position, forming a hydrochloride salt. The cyclobutane scaffold confers rigidity, while the methylphenyl substituent enhances lipophilicity, making it a candidate for medicinal chemistry applications such as receptor binding or enzyme inhibition. The hydrochloride salt improves solubility in polar solvents, a critical feature for bioavailability .
Properties
Molecular Formula |
C11H16ClN |
|---|---|
Molecular Weight |
197.70 g/mol |
IUPAC Name |
3-(4-methylphenyl)cyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H15N.ClH/c1-8-2-4-9(5-3-8)10-6-11(12)7-10;/h2-5,10-11H,6-7,12H2,1H3;1H |
InChI Key |
GHAODOWOZHMKEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(C2)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rac-(1r,3r)-3-(4-methylphenyl)cyclobutan-1-aminehydrochloride,trans typically involves the following steps:
Formation of the Cyclobutane Ring: This can be achieved through a [2+2] cycloaddition reaction between an alkene and a suitable diene.
Introduction of the 4-Methylphenyl Group: This step involves a Friedel-Crafts alkylation reaction where the cyclobutane ring is alkylated with a 4-methylphenyl group using a Lewis acid catalyst.
Formation of the Hydrochloride Salt: The final step involves treating the free amine with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the above synthetic routes with optimization for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can convert the amine group to a more reduced form, such as an alkylamine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like halides, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of imines or oxides.
Reduction: Formation of alkylamines.
Substitution: Formation of substituted cyclobutyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, such as acting as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of Rac-(1r,3r)-3-(4-methylphenyl)cyclobutan-1-aminehydrochloride,trans involves its interaction with specific molecular targets. These may include binding to receptors, inhibiting enzymes, or modulating signaling pathways. The exact molecular targets and pathways would depend on the specific application and biological context.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects on Physicochemical Properties
The following table summarizes key differences in substituents, molecular weights, and applications among structurally related cyclobutane amine derivatives:
*Calculated based on analogous structures.
Key Findings:
- Electronic Effects : The difluorophenyl analog () exhibits higher electronegativity, which may enhance interactions with polar residues in enzymatic active sites .
- Solubility : The tert-butoxy variant () likely has reduced aqueous solubility due to the ether group but improved stability under acidic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
